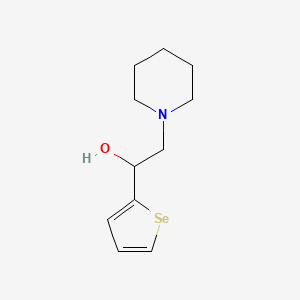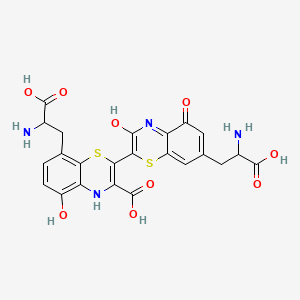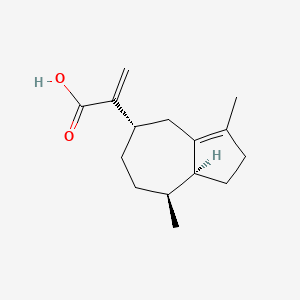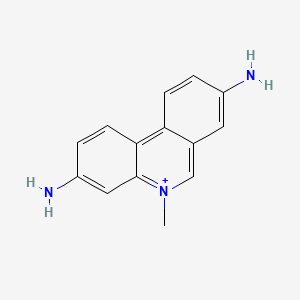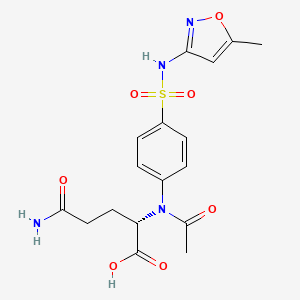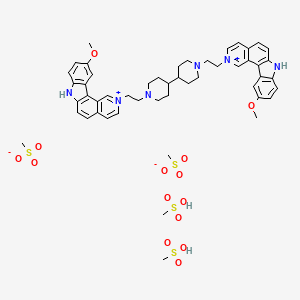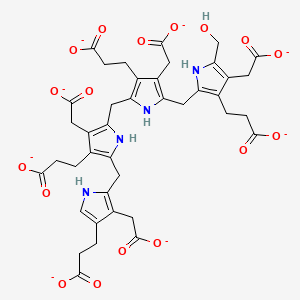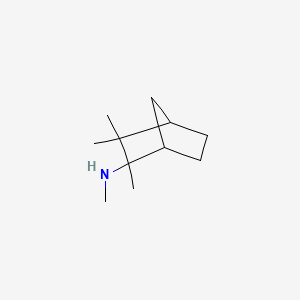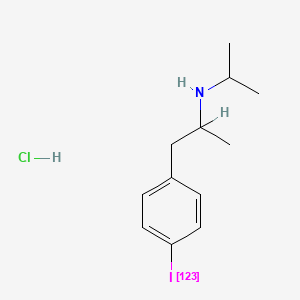
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iofetamine hydrochloride I 123 involves the iodination of N-isopropylamphetamine. The reaction typically uses iodine-123 as the radioactive isotope. The process includes the following steps:
Iodination: The introduction of iodine-123 to the aromatic ring of N-isopropylamphetamine.
Industrial Production Methods
Industrial production of iofetamine hydrochloride I 123 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for iodination and purification to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Iofetamine hydrochloride I 123 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: The aromatic ring can undergo substitution reactions, particularly halogenation, where iodine-123 is introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Halogenation Reagents: Iodine-123 is used for the halogenation process.
Major Products Formed
The major products formed from these reactions include iodinated derivatives of N-isopropylamphetamine, which are used for imaging purposes .
Wissenschaftliche Forschungsanwendungen
Iofetamine hydrochloride I 123 has several scientific research applications:
Cerebral Blood Perfusion Imaging: It is widely used in single-photon emission computed tomography (SPECT) to assess cerebral blood flow.
Neurotransmitter Studies: The compound’s ability to inhibit the reuptake of serotonin and norepinephrine, as well as induce the release of these neurotransmitters and dopamine, makes it valuable for studying neurotransmitter dynamics in the brain.
Pharmacokinetics: Research on the metabolism and distribution of iofetamine hydrochloride I 123 helps in understanding its pharmacokinetics and optimizing its use in medical imaging.
Wirkmechanismus
The mechanism of action of iofetamine hydrochloride I 123 involves its ability to mimic the behavior of blood flow within the brain. Once administered, the compound crosses the blood-brain barrier due to its lipophilic nature. It is then distributed in the brain proportionally to the regional blood flow. Additionally, it inhibits the reuptake of serotonin and norepinephrine and induces the release of these neurotransmitters and dopamine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Iodoamphetamine: Similar in structure but lacks the isopropyl group.
N-Isopropylamphetamine: Similar but without the iodine-123 labeling.
Uniqueness
Iofetamine hydrochloride I 123 is unique due to its radioactive iodine-123 labeling, which allows for its use in SPECT imaging. This feature distinguishes it from other amphetamine analogs that do not have imaging capabilities .
Eigenschaften
CAS-Nummer |
85068-76-4 |
|---|---|
Molekularformel |
C12H19ClIN |
Molekulargewicht |
335.64 g/mol |
IUPAC-Name |
1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H/i13-4; |
InChI-Schlüssel |
AFLDFEASYWNJGX-FOHXBPHZSA-N |
SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |
Isomerische SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)[123I].Cl |
Kanonische SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


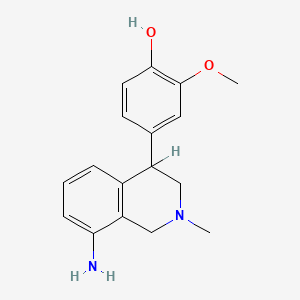
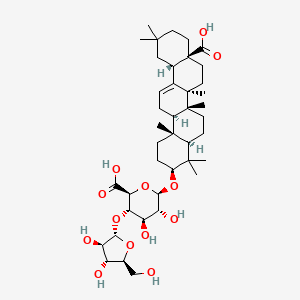
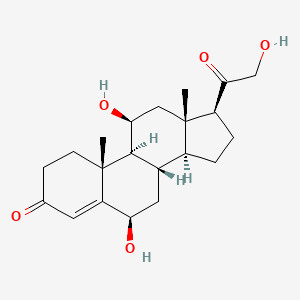
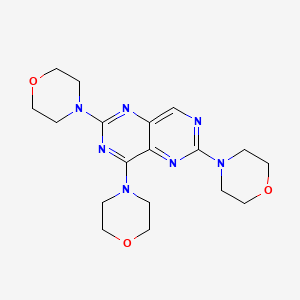
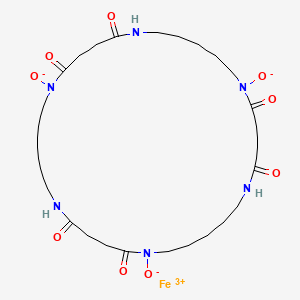
![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)
